![molecular formula C15H14N4O2 B2707825 N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine CAS No. 18527-84-9](/img/structure/B2707825.png)

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine

Vue d'ensemble

Description

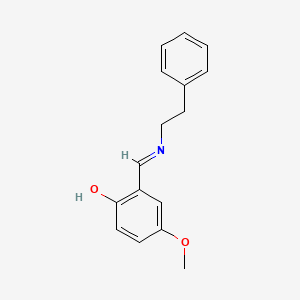

“N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” is a complex organic compound. It shares structural similarities with other indole compounds such as tryptamine and melatonin , which are known for their diverse pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by reacting tryptamine with naproxen . Another compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The exact synthesis process for “this compound” might vary, but it could potentially involve similar reactions.Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques can provide detailed information about the compound’s structure.Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and diverse, given the presence of functional groups such as the indole ring and the amine group. These groups are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique

Synthesis and Characterization

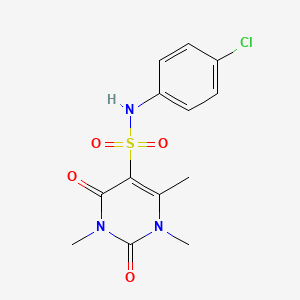

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine and its derivatives have been extensively studied for their synthesis and characterization. For instance, Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate, revealing insights into their crystallographic analysis and biological activity against breast cancer and microbes (Titi et al., 2020).

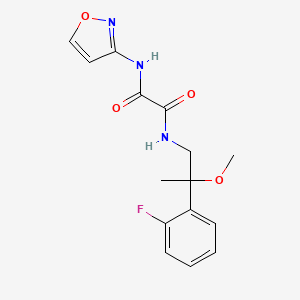

Fluorescent Probes for Metal Detection

This compound has also been utilized in developing fluorescent probes for detecting metal ions. Singh et al. (2020) designed and synthesized 2-aminoethylpyridine-based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. These compounds were characterized by various spectroscopic techniques and showed potential applications in detecting trace metal ions in water and biological systems (Singh et al., 2020).

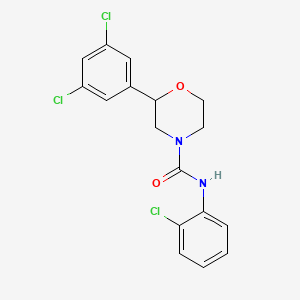

Anticancer and Antiallergic Agents

Research has also been conducted on derivatives of this compound for potential therapeutic applications. For example, Temple et al. (1983) studied the effects of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from a related compound, on the proliferation and survival of cancer cells (Temple et al., 1983). Moreover, Menciu et al. (1999) developed new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents (Menciu et al., 1999).

Electrosynthesis and Catalysis

The compound and its derivatives have been explored in electrosynthesis and catalysis. Mikhal’chenko et al. (2007) used polarography and preparative electrolysis to study the electrochemical behavior of related compounds for synthesizing amines, demonstrating its potential in organic synthesis (Mikhal’chenko et al., 2007).

Optoelectronic Properties for OLED Applications

Uzun et al. (2021) researched organic semiconductors, including derivatives of this compound, assessing their structures and opto-electronic properties for OLED applications. This study highlights the significance of molecular structure on the opto-electronic properties relevant to OLED technology (Uzun et al., 2021).

Orientations Futures

The future research directions could involve studying the pharmacological properties of “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine”, given its structural similarities with compounds known for their diverse pharmacological properties . Additionally, the synthesis process could be optimized, and the compound could be tested for potential therapeutic applications.

Mécanisme D'action

Target of Action

Indole derivatives, which include this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of physiological responses .

Biochemical Pathways

Indole derivatives, in general, are involved in a wide array of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRKMLTVFCCYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320093 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18527-84-9 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)

![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)

![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)